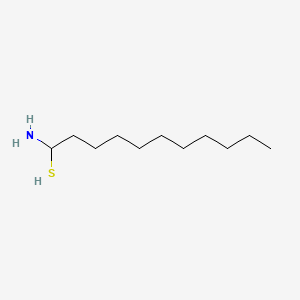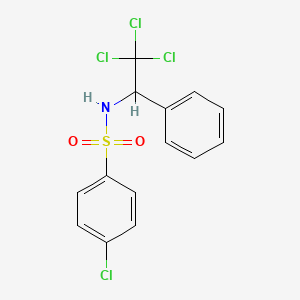![molecular formula C11H18N2O4 B14238664 [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate CAS No. 449165-34-8](/img/structure/B14238664.png)
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate is a chemical compound with a complex structure that includes cyanoethyl and diacetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate typically involves organic synthesis techniques. One common method involves the reaction of 2-cyanoethylamine with ethylene glycol diacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the diacetate groups can participate in esterification reactions. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate): This compound is used in lipid nanoparticles for mRNA vaccine delivery.
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate: Used in organic synthesis and as a protective group in peptide synthesis.
Uniqueness
[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate is unique due to its combination of cyano and diacetate groups, which provide distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
449165-34-8 |
|---|---|
Formule moléculaire |
C11H18N2O4 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-[2-acetyloxyethyl(2-cyanoethyl)amino]ethyl acetate |
InChI |
InChI=1S/C11H18N2O4/c1-10(14)16-8-6-13(5-3-4-12)7-9-17-11(2)15/h3,5-9H2,1-2H3 |
Clé InChI |
KGBRUKNHORUXAO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(CCC#N)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)

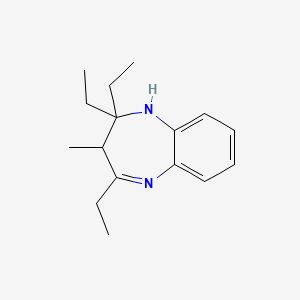
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
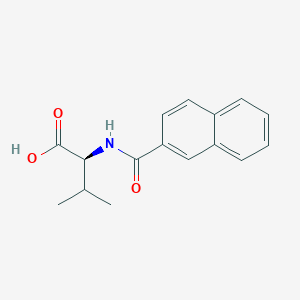
methanone](/img/structure/B14238617.png)
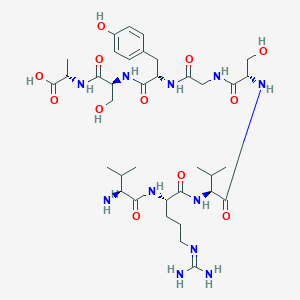
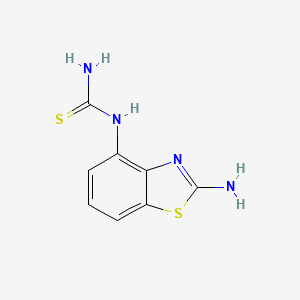
phosphanium bromide](/img/structure/B14238644.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
